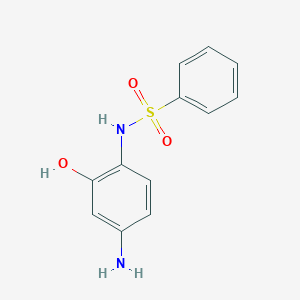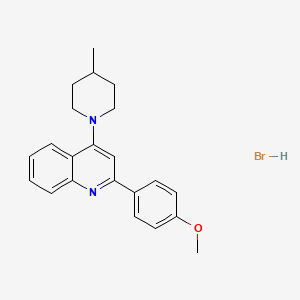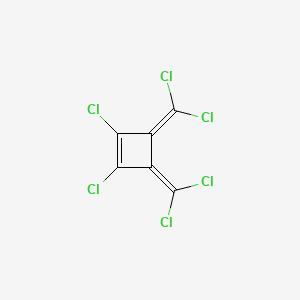
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with substituted phenyl groups, one of which contains a chlorine atom and a methyl group, while the other contains a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3-fluorobenzaldehyde.
Formation of Intermediate: The aniline derivative undergoes a condensation reaction with the aldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired propenamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-phenyl-2-propenamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chlorine and fluorine atoms may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Eigenschaften
CAS-Nummer |
853351-88-9 |
|---|---|
Molekularformel |
C16H13ClFNO |
Molekulargewicht |
289.73 g/mol |
IUPAC-Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO/c1-11-9-13(17)6-7-15(11)19-16(20)8-5-12-3-2-4-14(18)10-12/h2-10H,1H3,(H,19,20)/b8-5+ |
InChI-Schlüssel |
LONZMEWWPRLPRF-VMPITWQZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)
![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)




![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)



